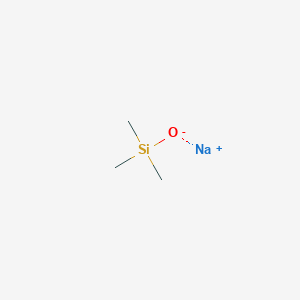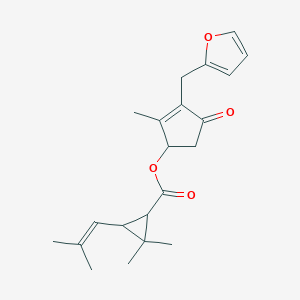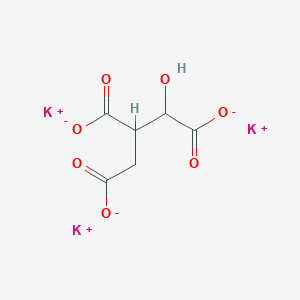
Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripotassium 1-hydroxypropane-1,2,3-tricarboxylate, also known as potassium citrate, is a chemical compound with the molecular formula K3C6H5O7. It is a white crystalline powder that is commonly used in the food industry as a preservative and flavor enhancer. However, potassium citrate also has several important applications in scientific research, particularly in the fields of biochemistry and physiology.
Mecanismo De Acción
Potassium citrate works by binding to hydrogen ions in solution, helping to maintain a stable pH level. This makes it an effective buffering agent in biological systems, where a stable pH is critical for maintaining cellular function. Additionally, Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate citrate can bind to heavy metals in solution, helping to remove them from biological samples.
Efectos Bioquímicos Y Fisiológicos
Potassium citrate has several important biochemical and physiological effects. It is an important source of Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate, which is an essential nutrient for many biological processes. Additionally, Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate citrate can help to prevent the formation of kidney stones by increasing the pH of urine, making it less acidic and reducing the risk of stone formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Potassium citrate has several advantages for use in lab experiments. It is a relatively inexpensive and widely available compound that is easy to work with. Additionally, it is a highly effective buffering agent that can help to maintain a stable pH in biological systems. However, Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate citrate also has some limitations, including its tendency to form insoluble precipitates in solution and its potential to interfere with certain biochemical assays.
Direcciones Futuras
There are many potential future directions for research involving Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate citrate. One area of interest is the development of new methods for synthesizing Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate citrate, which could improve its purity and reduce production costs. Additionally, researchers are exploring new applications for Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate citrate in the fields of medicine and biotechnology, including its potential use as a therapeutic agent for the treatment of kidney stones and other diseases. Finally, there is interest in exploring the mechanisms of action of Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate citrate in more detail, in order to better understand its effects on biological systems.
Métodos De Síntesis
Potassium citrate can be synthesized through several different methods, including the reaction of citric acid with Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate hydroxide or Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate carbonate. The most commonly used method involves the reaction of citric acid with Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate bicarbonate, which produces Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate citrate along with carbon dioxide and water.
Aplicaciones Científicas De Investigación
Potassium citrate has many applications in scientific research, particularly in the fields of biochemistry and physiology. It is commonly used as a buffering agent in biological experiments, helping to maintain a stable pH level in cell cultures and other biological systems. Additionally, Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate citrate is often used as a chelating agent, helping to bind and remove heavy metals from biological samples.
Propiedades
Número CAS |
17001-82-0 |
|---|---|
Nombre del producto |
Tripotassium;1-hydroxypropane-1,2,3-tricarboxylate |
Fórmula molecular |
C6H5K3O7 |
Peso molecular |
306.39 g/mol |
Nombre IUPAC |
tripotassium;1-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.3K/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;3*+1/p-3 |
Clave InChI |
BORGOURGDKLMHZ-UHFFFAOYSA-K |
SMILES |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[K+].[K+].[K+] |
SMILES canónico |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



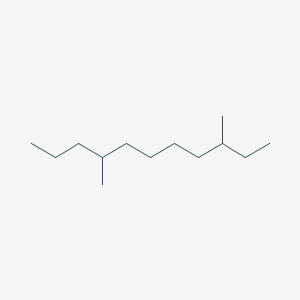
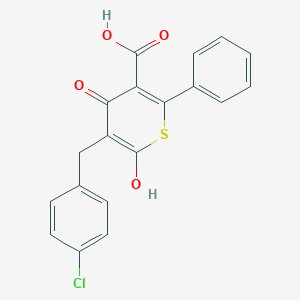
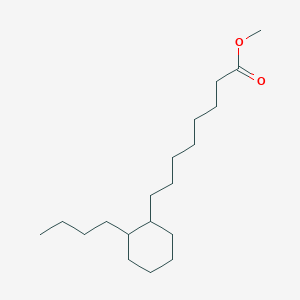
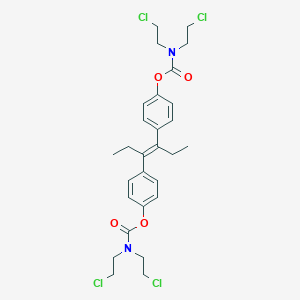
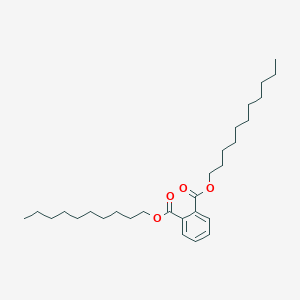
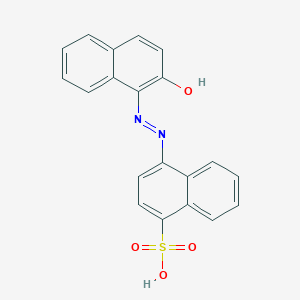
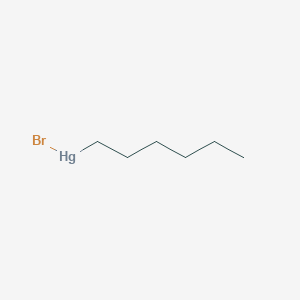
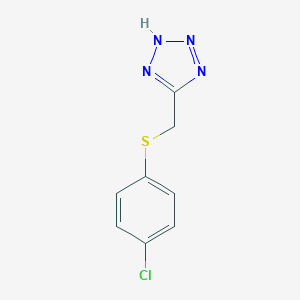
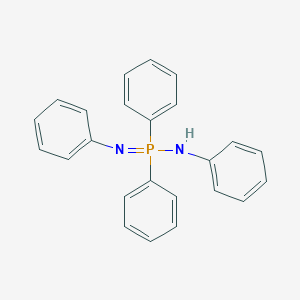
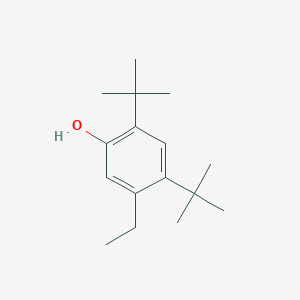
![Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester](/img/structure/B95663.png)
